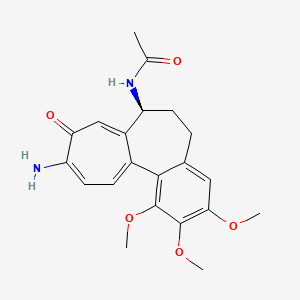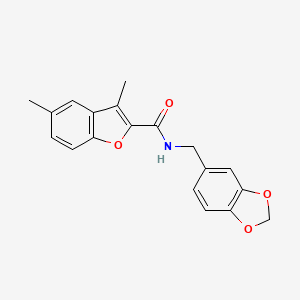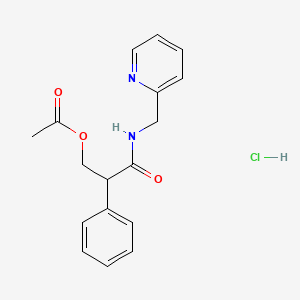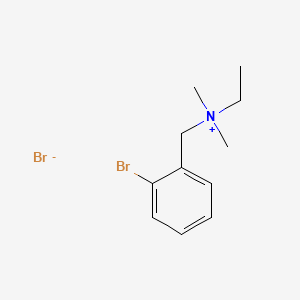
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide is a quaternary ammonium compound with a bromide counterion. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a bromophenyl group attached to a methyl-ethyl-dimethylazanium moiety, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)methyl-ethyl-dimethylazanium;bromide typically involves the quaternization of a tertiary amine with a brominated benzyl halide. One common method is the reaction of N,N-dimethylethylamine with 2-bromobenzyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions include substituted benzyl derivatives, N-oxides, and tertiary amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving quaternary ammonium compounds and their interactions with biological membranes.
Medicine: It serves as a precursor for the synthesis of drugs with antimicrobial and anticholinergic properties.
Industry: The compound is used in the production of surfactants, disinfectants, and phase transfer catalysts.
作用機序
The mechanism of action of (2-bromophenyl)methyl-ethyl-dimethylazanium;bromide involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. These interactions are crucial for its antimicrobial and anticholinergic effects.
類似化合物との比較
Similar Compounds
- (2-bromophenyl)methyl-ethyl-dimethylazanium;iodide
- (2-bromophenyl)methyl-ethyl-dimethylazanium;chloride
- (2-bromophenyl)methyl-ethyl-dimethylazanium;fluoride
Uniqueness
Compared to its analogs, (2-bromophenyl)methyl-ethyl-dimethylazanium;bromide exhibits unique properties due to the presence of the bromide ion. The bromide ion provides specific reactivity patterns in nucleophilic substitution reactions and influences the compound’s solubility and stability. This makes it a valuable intermediate in various chemical syntheses and applications.
特性
CAS番号 |
3170-72-7 |
|---|---|
分子式 |
C11H17Br2N |
分子量 |
323.07 g/mol |
IUPAC名 |
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17BrN.BrH/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OIICUUGPVAEJSH-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |
正規SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |
関連するCAS |
59-41-6 (Parent) |
同義語 |
etylium bretylium bromide bretylium chloride bretylium iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


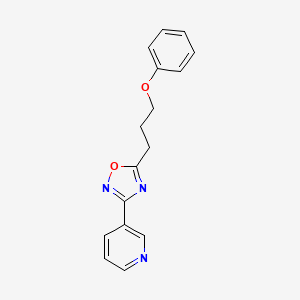
![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)


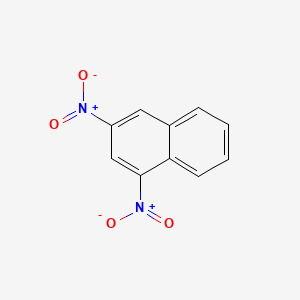
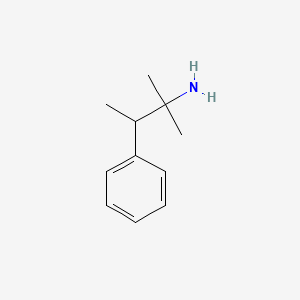
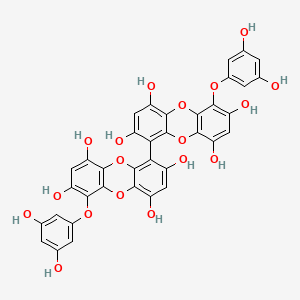
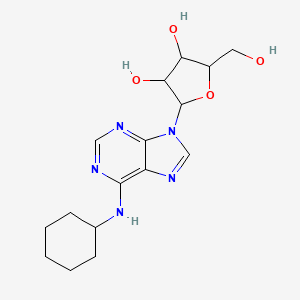
![(alphaS)-alpha-Amino-2'-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic Acid](/img/structure/B1222040.png)
![Benzo[f]quinoline](/img/structure/B1222042.png)
